REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].[Br:9]Br.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:9][C:5]1[CH:4]=[C:3]([CH3:7])[C:2]([CH3:8])=[N:1][CH:6]=1 |f:2.3|
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Name
|
|
Quantity
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0.51 mL
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Type
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reactant
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Smiles
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N1=C(C(=CC=C1)C)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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155 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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ADDITION
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Details
|
the mixture was poured onto ice
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Type
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EXTRACTION
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Details
|
The product was extracted into ethylacetate (3×40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layers were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
purified on silica
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |